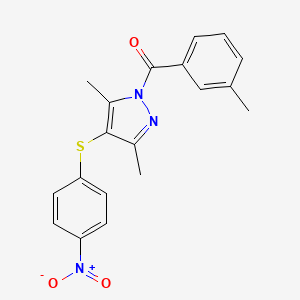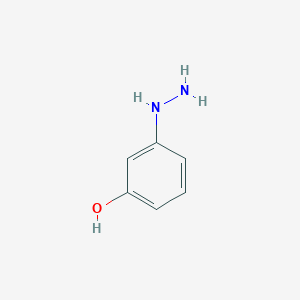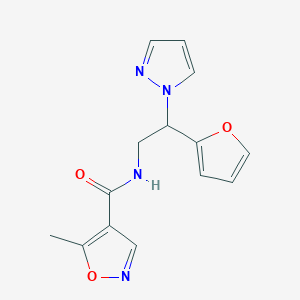![molecular formula C24H18N2O9S B2480727 Methyl 2-methyl-5-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-1-benzofuran-3-carboxylate CAS No. 448213-39-6](/img/structure/B2480727.png)
Methyl 2-methyl-5-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related benzofuran derivatives often involves complex reactions, such as the Julia-Kocienski olefination and modified Hantzsch reactions. These methods highlight the intricate steps required to construct benzofuran cores with specific functional groups (Alonso et al., 2005), (Visentin et al., 1999).
Molecular Structure Analysis
Molecular structure analysis often employs X-ray diffraction and NMR spectroscopy to determine the arrangement of atoms within a molecule. For instance, structural studies have elucidated the configurations of similar complex organic molecules, offering insights into how substituents influence overall molecular geometry and stability (Alizadeh, 2005).
Chemical Reactions and Properties
Chemical properties of benzofuran derivatives are influenced by their functional groups, as demonstrated in reactions involving nitration, sulfonation, and substitution processes. These reactions expand the utility of benzofuran compounds in synthesizing a wide range of products with varied biological and chemical activities (Cooper & Scrowston, 1971), (Dabbagh et al., 2005).
Scientific Research Applications
Synthetic Chemistry Applications
Highly Diastereoselective Synthesis
This compound is involved in the highly diastereoselective synthesis of optically active α-amino acid derivatives, important building blocks for the preparation of biologically active compounds. These processes typically leverage the reactivity of related sulfone groups for creating complex molecules with potential applications in drug discovery and development (Foresti et al., 2003).
Electrophilic Fluorination
Monofluoromethylating Reagents
Research has explored the development of electrophilic monofluoromethylating reagents, showcasing methods under mild conditions that could potentially be applied to compounds with similar functional groups for introducing fluorinated motifs into molecules. This method is crucial for synthesizing compounds with enhanced biological activity or for tracing studies in medicinal chemistry (Liu, Lu, & Shen, 2017).
Material Science
Transition-Metal-Free Synthesis
A notable application in material science is the transition-metal-free synthesis of C3-Arylated Benzofurans from Benzothiophenes and Phenols, exploiting the unique reactivity of sulfoxides. This method provides a new avenue for creating benzofuran derivatives, which are valuable in developing electronic materials and organic semiconductors (Yang et al., 2018).
Pharmacology
Voltage-Clamp Studies
In pharmacology, derivatives of the compound have been synthesized for voltage-clamp studies to understand their effect on L-type Ca2+ channels, which is crucial for developing new drugs targeting cardiovascular diseases. These studies help in elucidating the molecular mechanisms of action of potential therapeutic agents (Visentin et al., 1999).
Radical Chemistry
Radical Addition Cascade Cyclization
Another application is the radical addition cascade cyclization of 1,6-Enynes with DMSO to access methylsulfonylated and carbonylated benzofurans under transition-metal-free conditions. This methodology is significant for constructing complex molecules with potential applications in drug development and material science (Zhang et al., 2018).
properties
IUPAC Name |
methyl 2-methyl-5-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O9S/c1-15-22(23(27)33-2)20-14-16(11-12-21(20)34-15)25(24(28)35-18-8-4-3-5-9-18)36(31,32)19-10-6-7-17(13-19)26(29)30/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDLVRYIEKSTMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2480645.png)

![3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-N-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2480651.png)






![(E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2480661.png)


